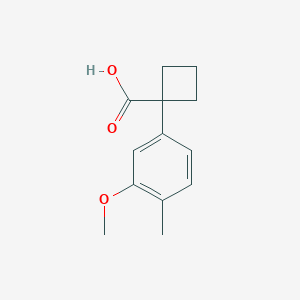

1-(3-Methoxy-4-methylphenyl)cyclobutane-1-carboxylic acid

Description

1-(3-Methoxy-4-methylphenyl)cyclobutane-1-carboxylic acid (CAS: 926192-06-5) is a cyclobutane-based carboxylic acid derivative featuring a 3-methoxy-4-methylphenyl substituent. Its molecular formula is C₁₃H₁₆O₃, with a molecular weight of 220.27 g/mol . The compound is characterized by a cyclobutane ring fused to a substituted aromatic group, which influences its physicochemical properties, such as lipophilicity and solubility. Available in 98% purity, it is primarily used in research settings, with applications in medicinal chemistry and drug discovery .

Properties

IUPAC Name |

1-(3-methoxy-4-methylphenyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-9-4-5-10(8-11(9)16-2)13(12(14)15)6-3-7-13/h4-5,8H,3,6-7H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHJPZELYOPLLSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2(CCC2)C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxy-4-methylphenyl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxy-4-methylphenylmagnesium bromide with cyclobutanone, followed by oxidation to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of advanced catalytic systems and continuous flow reactors may enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxy-4-methylphenyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The methoxy and methyl groups on the phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Pharmaceutical Development

The compound is being investigated for its potential therapeutic applications, particularly in the fields of anti-inflammatory and neuropharmacological agents. The presence of the methoxy group may enhance its bioavailability, allowing it to effectively penetrate biological membranes and interact with target receptors.

Potential Therapeutic Properties

- Anti-inflammatory Activity : Preliminary studies suggest that compounds with similar structures exhibit anti-inflammatory effects by modulating pro-inflammatory cytokines and pathways.

- Neurotransmitter Modulation : The compound may interact with neurotransmitter systems, potentially influencing mood and cognitive functions.

Biological Interactions

Research indicates that 1-(3-Methoxy-4-methylphenyl)cyclobutane-1-carboxylic acid may bind to various biological targets, which is crucial for understanding its therapeutic potential.

Binding Affinities

- Interaction studies reveal that the compound may bind to receptors involved in neurotransmission and inflammation pathways, which could lead to new treatment strategies for neurological disorders and inflammatory diseases.

Synthesis and Chemical Reactions

The synthesis of 1-(3-Methoxy-4-methylphenyl)cyclobutane-1-carboxylic acid typically involves multi-step organic synthesis techniques. This complexity requires careful control of reaction conditions to maintain the desired stereochemistry and yield high-purity products.

Synthetic Routes

- The synthesis often includes the formation of the cyclobutane ring followed by functionalization through various chemical reactions such as esterification or amidation .

- A representative synthetic scheme might involve:

- Formation of a precursor compound.

- Cyclization to form the cyclobutane structure.

- Introduction of functional groups through electrophilic substitution reactions.

Future Research Directions

Ongoing research is necessary to fully elucidate the mechanisms of action, therapeutic efficacy, and safety profiles of 1-(3-Methoxy-4-methylphenyl)cyclobutane-1-carboxylic acid. Investigating its interactions at a molecular level will provide insights into its potential applications in medicinal chemistry.

Recommended Areas for Further Study

- Detailed pharmacokinetics and pharmacodynamics studies.

- Exploration of its effects on specific disease models.

- Development of more efficient synthetic pathways to enhance yield and purity.

Mechanism of Action

The mechanism of action of 1-(3-Methoxy-4-methylphenyl)cyclobutane-1-carboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The methoxy and methyl groups on the phenyl ring can modulate the compound’s lipophilicity and binding affinity to specific targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4-Chlorophenyl)-1-cyclobutanecarboxylic Acid

- Structure : The aromatic substituent is a 4-chlorophenyl group instead of 3-methoxy-4-methylphenyl.

- Molecular Weight : 210.65 g/mol (vs. 220.27 g/mol for the target compound) .

- Physical Properties : Melting point (80–82°C) and higher lipophilicity due to the electron-withdrawing chlorine atom .

1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic Acid

- Structure : Contains a 4-methoxyphenyl group and a ketone (3-oxo) on the cyclobutane ring.

- Molecular Weight : 220.22 g/mol (nearly identical to the target compound) .

- Analytical Profile : Purity of 99.78% (HPLC) and confirmed structure via ¹H NMR .

- Key Difference: The ketone group introduces additional hydrogen-bonding capacity, which may enhance crystallinity but reduce metabolic stability compared to the non-oxidized target compound.

1-(4-Bromo-3-methylphenyl)cyclobutane-1-carboxylic Acid

- Structure : Substituted with a bromine atom at the 4-position and a methyl group at the 3-position.

- Molecular Weight : 269.13 g/mol (significantly higher due to bromine) .

Fluorinated Cyclobutane Derivatives

- Examples :

- 3,3-Difluoro-1-methylcyclobutane-1-carboxylic acid

- 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid

- Key Features : Fluorine atoms enhance metabolic stability and lipophilicity. For instance, 3,3-difluoro derivatives exhibit stronger C–F bond resilience against oxidative degradation compared to methoxy/methyl groups .

- Applications : Fluorinated analogs are prioritized in CNS drug discovery due to improved blood-brain barrier penetration .

1-(Thiophen-2-yl)cyclobutane-1-carboxylic Acid

- Structure : Replaces the benzene ring with a thiophene heterocycle.

- Solubility : Lower aqueous solubility compared to phenyl derivatives due to thiophene’s hydrophobicity .

Data Table: Comparative Analysis of Key Compounds

Research Implications

- Synthetic Challenges : Bulky substituents (e.g., bromine) complicate cyclobutane ring formation, requiring optimized reaction conditions .

- Biological Relevance: Fluorinated and methoxy-substituted derivatives show promise in targeting enzymes like cyclooxygenase or monoamine transporters, as seen in MDMA analog studies .

- Analytical Consistency : High-purity batches (e.g., 99.78% HPLC) ensure reproducibility in structure-activity relationship studies .

Biological Activity

1-(3-Methoxy-4-methylphenyl)cyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring and a phenyl substituent with methoxy and methyl groups. Its molecular structure significantly influences its biological activity, which includes potential applications in medicinal chemistry and pharmacology.

- Molecular Formula : CHO

- Molecular Weight : 206.24 g/mol

- Functional Groups : Carboxylic acid, methoxy group, and methyl group.

The compound's stereochemistry is crucial as it can affect its interaction with biological targets, influencing its efficacy and safety profile.

Antioxidant Properties

Research indicates that compounds with similar structures often exhibit antioxidant activities due to the presence of hydroxyl groups that can scavenge free radicals. This property is essential for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Studies have shown that derivatives of 1-(3-Methoxy-4-methylphenyl)cyclobutane-1-carboxylic acid may inhibit inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases such as arthritis and asthma .

Enzyme Inhibition

The carboxylic acid functional group can interact with enzyme active sites, serving as an inhibitor for enzymes involved in metabolic pathways. This mechanism is particularly relevant in drug development for conditions like hormone-dependent cancers, where enzyme inhibition can slow tumor growth .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further research in developing new antibiotics or treatments for infectious diseases .

The biological activity of 1-(3-Methoxy-4-methylphenyl)cyclobutane-1-carboxylic acid can be attributed to several mechanisms:

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing their function.

- Lipophilicity Modulation : The methoxy and methyl groups on the phenyl ring enhance the compound's lipophilicity, potentially improving its membrane permeability and binding affinity to target proteins .

Table of Related Compounds

| Compound Name | Structure | Notable Properties |

|---|---|---|

| 2-Methyl-6-(phenylethynyl)pyridine | Structure | Antagonist for mGluR5 receptors |

| 4-Hydroxybenzoic acid | Structure | Preservative; exhibits antimicrobial properties |

| 2-Hydroxybenzoic acid (Salicylic Acid) | Structure | Anti-inflammatory; used in pain relief medications |

These compounds share structural similarities with 1-(3-Methoxy-4-methylphenyl)cyclobutane-1-carboxylic acid and exhibit unique biological activities that could inform further studies on the target compound's potential applications.

Recent Research Insights

Recent studies have focused on the synthesis of analogs of this compound to explore their enhanced biological activities. For example, modifications in the cyclobutane ring or substituents have been shown to alter the potency against specific targets, indicating a promising avenue for drug development .

Q & A

Q. What are the recommended methods for synthesizing 1-(3-Methoxy-4-methylphenyl)cyclobutane-1-carboxylic acid, and how do reaction conditions influence yield?

Answer: Synthesis typically involves cyclobutane ring formation followed by functionalization. A common approach is the lithium hydroxide-mediated hydrolysis of ester precursors under controlled pH and temperature (e.g., 0°C to room temperature, as in ). Yield optimization requires careful stoichiometry (e.g., 3:1 molar ratio of LiOH to substrate) and solvent selection (methanol/water mixtures are often used for solubility and reactivity balance). Post-reaction workup, including citric acid washes to neutralize excess base, improves purity .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Answer:

- 1H/13C NMR : Key peaks include aromatic protons (δ 6.8–7.4 ppm for the methoxy-methylphenyl group) and cyclobutane protons (δ 2.1–3.0 ppm, split due to ring strain). The carboxylic acid proton may appear as a broad singlet (~δ 12.6 ppm) in DMSO-d6 .

- HPLC : Purity >99% is achievable with reverse-phase columns (C18) and gradient elution (e.g., acetonitrile/water with 0.1% TFA) .

- HRMS : Confirm molecular ion [M+H]+ or [M+Na]+ with <2 ppm error for formula validation .

Q. What are the critical stability considerations for this compound under laboratory storage conditions?

Answer:

- Temperature : Store at room temperature in airtight containers to prevent hydrolysis of the carboxylic acid group.

- Light : Protect from UV exposure, as the methoxy group may undergo demethylation under prolonged light .

- Purity : Periodic HPLC re-testing (every 2–3 years) is recommended, as trace impurities can catalyze degradation .

Advanced Research Questions

Q. How can stereochemical outcomes in cyclobutane derivatives of this compound be controlled during synthesis?

Answer:

- Chiral Auxiliaries : Use tert-butoxycarbonyl (Boc)-protected intermediates to enforce specific stereochemistry, as seen in for analogous cyclopentane systems.

- Temperature Control : Low-temperature reactions (0°C) reduce ring strain-induced racemization during cyclization .

- Catalysts : Palladium or selenium-based catalysts (e.g., phenylselanyl groups) can direct stereoselective additions, though their use requires rigorous post-reaction purification to remove metal residues .

Q. What strategies resolve contradictions in biological activity data linked to this compound’s structural analogs?

Answer:

- Byproduct Analysis : Use LC-MS to identify minor impurities (e.g., demethylated byproducts) that may contribute to off-target effects .

- Isotopic Labeling : Track metabolic pathways using deuterated methoxy groups to distinguish parent compound activity from metabolite interference .

- Computational Modeling : Compare DFT-calculated electronic profiles of the compound and its analogs to predict reactivity differences (e.g., electron-withdrawing effects of the methyl group) .

Q. How can researchers optimize reaction conditions to minimize unwanted ring-opening in cyclobutane derivatives?

Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize the cyclobutane ring by reducing nucleophilic attack.

- Additives : Triethylamine or DMAP can neutralize acidic protons that promote ring strain relief via cleavage .

- Time Monitoring : Use in-situ FTIR or Raman spectroscopy to detect early-stage ring deformation and terminate reactions before degradation .

Q. What are the implications of substituent positioning (methoxy vs. methyl) on the compound’s physicochemical properties?

Answer:

- LogP : The 3-methoxy-4-methyl arrangement increases hydrophobicity compared to para-substituted analogs, affecting membrane permeability (predicted ΔLogP ~0.5) .

- pKa : The ortho-methyl group sterically hinders carboxylic acid deprotonation, raising pKa by ~0.3 units compared to unsubstituted derivatives .

- Crystallinity : Methyl groups enhance crystal lattice stability, improving XRD suitability but complicating solubility in aqueous buffers .

Methodological Notes

- Contradiction Handling : Cross-reference NMR data from multiple batches to distinguish true structural anomalies from solvent artifacts (e.g., DMSO-d6 vs. CDCl3 shifts) .

- Advanced Purification : Use cation-exchange chromatography (Dowex 50W-X8) for amine-containing analogs, as described in , to separate charged impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.